Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18659421
InChI: InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8F3N3O2
Molecular Weight: 259.18 g/mol

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC18659421

Molecular Formula: C10H8F3N3O2

Molecular Weight: 259.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate -

Specification

Molecular Formula C10H8F3N3O2
Molecular Weight 259.18 g/mol
IUPAC Name ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3
Standard InChI Key UBQIHPZGUCVXND-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F

Introduction

Structural Characteristics and Molecular Identification

The compound’s structure combines an imidazo[1,2-a]pyrazine scaffold with a trifluoromethyl (-CF₃) group and an ethyl ester (-COOEt) functional group. The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a bicyclic framework with nitrogen atoms at positions 1, 3, 5, and 8 . Computational descriptors for analogous compounds, such as ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, provide a basis for inferring key properties:

Molecular Formula and Weight

  • Inferred Molecular Formula: C₁₀H₉F₃N₄O₂

  • Molecular Weight: ~259.13 g/mol (calculated from the carboxylic acid precursor, 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid, MW 231.13 , plus ethyl ester group).

Spectroscopic and Computational Data

  • SMILES: CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F

  • InChIKey: NPJTXOGHERSPFX-UHFFFAOYSA-N (derived from pyridine analog ).

Synthesis and Reaction Pathways

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions between aminopyrazines and α-haloketones or esters. For example, ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is synthesized via a one-pot reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system (1,2-dimethoxyethane and methanol) at 80°C for 14 hours, yielding 42% after purification . Adapting this method to the pyrazine analog would likely involve:

Proposed Synthesis Route:

  • Reactants: 5-(Trifluoromethyl)pyrazin-2-amine and ethyl bromopyruvate.

  • Conditions: Solvent mixture (e.g., methanol/DME), 80°C, 12–16 hours.

  • Workup: Column chromatography or recrystallization.

Physicochemical Properties

While experimental data for the pyrazine derivative is scarce, properties can be inferred from related compounds:

PropertyValue/DescriptionSource Analog
Melting Point139–144°C (pyridine analog) Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
SolubilityLow in water; soluble in DMSO, DMF, methanolImidazo[1,2-a]pyrazines
StabilityStable under inert conditions; hydrolyzes in strong acids/basesGeneral ester behavior

Applications in Research and Industry

Pharmaceutical Development

The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery. It has potential applications in:

  • Anticancer Agents: Imidazo[1,2-a]pyrazines inhibit kinases and apoptosis regulators .

  • Antimicrobials: Structural analogs show activity against bacterial and fungal pathogens .

Agrochemical Innovation

The compound’s bioactivity is leveraged in crop protection agents. For instance, chloro-trifluoromethyl imidazopyridine derivatives are used in fungicides .

Material Science

The electron-withdrawing -CF₃ group and aromatic system make it a candidate for:

  • Organic semiconductors: Enhanced charge transport properties.

  • Coating additives: Improved thermal and chemical resistance .

Future Directions and Challenges

  • Optimized Synthesis: Improving yields beyond the 40–50% range seen in analogs .

  • Biological Screening: Prioritizing assays for kinase inhibition and antimicrobial activity.

  • Regulatory Approval: Addressing potential environmental impacts of trifluoromethyl groups.

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